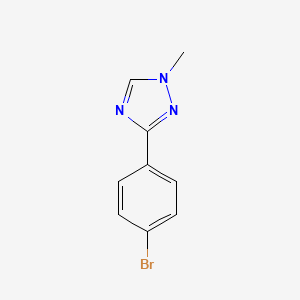
3-(4-bromophenyl)-1-methyl-1H-1,2,4-triazole
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to “3-(4-bromophenyl)-1-methyl-1H-1,2,4-triazole” has been reported in the literature. For instance, the synthesis of a pyrazoline derivative, which is structurally similar to the triazole, involved the reaction of 3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl . Another example is the synthesis of a compound containing a 3-(4-bromophenyl) group, which was achieved by reacting 3-bromobenzamide and phenylboronic acid in the presence of a palladium catalyst .
Molecular Structure Analysis
The molecular structure of compounds similar to “this compound” has been analyzed using various techniques. For example, the molecular structure of (E)-3-(4-bromophenyl)-1-(4-fluorophenyl)prop-2-en-1-one was determined using single crystal X-ray diffraction .
Chemical Reactions Analysis
The chemical reactions involving compounds similar to “this compound” have been studied. For instance, 4-bromophenylacetic acid, which contains a 4-bromophenyl group, can react with various reagents to form different products .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to “this compound” have been reported. For instance, 3-(4-BROMOPHENYL)PROPIONALDEHYDE, a compound with a similar bromophenyl group, has a density of 1.399 g/cm3 and a boiling point of 267.8ºC at 760 mmHg .
Aplicaciones Científicas De Investigación
Biological Activities of 1,2,4-Triazole Derivatives
1,2,4-Triazole derivatives, including compounds like 3-(4-bromophenyl)-1-methyl-1H-1,2,4-triazole, demonstrate a range of biological activities. These activities encompass anti-inflammatory, antiviral, antitumor, and immunostimulating effects. Such derivatives are also significant in agriculture, veterinary medicine, and pharmacy. Their versatility is underpinned by the synthesis of new derivatives for various medicinal applications (Safonov & Nevmyvaka, 2020).
Antimicrobial Properties
The antimicrobial properties of 1,2,4-triazole derivatives are well-documented. Research has shown that introducing alkyl, alkoxy, and halogen substituents into these compounds enhances their pharmacological properties. Halogen-substituted compounds, in particular, exhibit significant antimicrobial activity (Desabattina et al., 2014).
Veterinary Applications
In veterinary medicine, 1,2,4-triazole derivatives show promise for treating fungal diseases on animal skin. Research focusing on the morphological composition of animal blood and biochemical indicators has revealed the potential of these compounds in veterinary applications (Ohloblina, Bushuieva, & Parchenko, 2022).
Antifungal Effects
1,2,4-Triazole derivatives exhibit notable antifungal effects. This includes activity against various fungal strains, highlighting their potential in developing antifungal treatments (Safonov & Panasenko, 2022).
Structural Chemistry and Molecular Interactions
The structural chemistry of 1,2,4-triazole derivatives is an area of interest due to their potential applications in molecular-based memory devices, displays, and optical switches. Their interaction with metal ions and specific magnetic properties are noteworthy for creating transition-metal complexes with unique structures (Lu et al., 2010).
Safety and Hazards
Propiedades
IUPAC Name |
3-(4-bromophenyl)-1-methyl-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3/c1-13-6-11-9(12-13)7-2-4-8(10)5-3-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOGLCLWDENEGFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=N1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[(3-Methyloxetan-3-yl)methoxy]pyridazin-3-amine](/img/structure/B1529721.png)
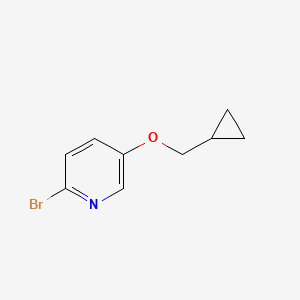


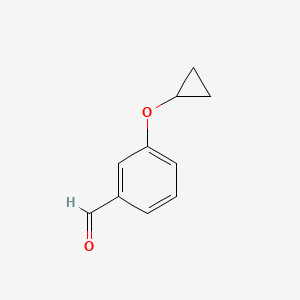

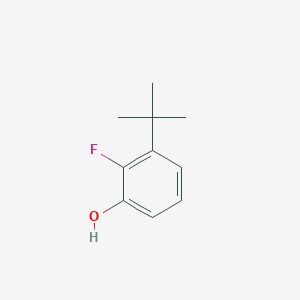

![3-({1-[(Tert-butoxy)carbonyl]azetidin-3-yl}oxy)propanoic acid](/img/structure/B1529733.png)
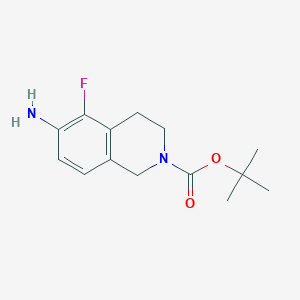
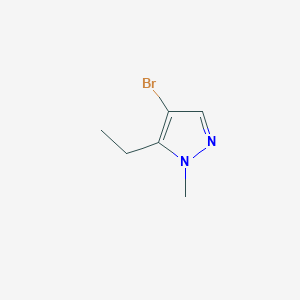
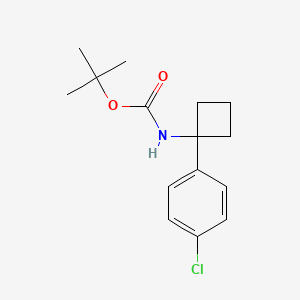
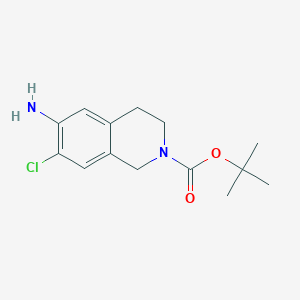
![6-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1529744.png)
